N-[4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]acetamide belongs to a class of compounds known as tetrahydroquinolines (THQs), specifically a long-tail THQ derivative. It acts as a nonsteroidal selective androgen receptor modulator (SARM) and shows promise in treating osteoporosis by selectively activating the androgen receptor [].
N-[4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]acetamide functions as a SARM, selectively binding to and activating the androgen receptor []. While the exact binding mode remains unclear, research suggests that a conformational change at Trp741 of the androgen receptor and hydrogen bonding between the compound and helix 12 of the androgen receptor might be involved in maintaining the receptor's agonist conformation [].
N-[4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]acetamide exhibits promising results as a potential treatment option for osteoporosis. In preclinical studies, it demonstrated a favorable in vivo profile with tissue selectivity, showing positive effects on bone mineral density in the femur while minimizing unwanted androgenic side effects in the uterus and clitoral gland in female models of osteoporosis [].
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8